4-Methoxycarbonylmethyl-3-nitrophenol 4-Methoxycarbonylmethyl-3-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13896981
InChI: InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3
SMILES:
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

4-Methoxycarbonylmethyl-3-nitrophenol

CAS No.:

Cat. No.: VC13896981

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxycarbonylmethyl-3-nitrophenol -

Specification

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name methyl 2-(4-hydroxy-2-nitrophenyl)acetate
Standard InChI InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3
Standard InChI Key HPENIXPTZDLZMQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The molecular formula of 4-methoxycarbonylmethyl-3-nitrophenol is C₁₀H₁₁NO₆, derived from a phenol backbone with two functional groups:

  • A nitro group (-NO₂) at the 3-position, which introduces strong electron-withdrawing effects.

  • A methoxycarbonylmethyl group (-OCH₂CO₂CH₃) at the 4-position, contributing steric bulk and polarity.

This combination creates a molecule with dual reactivity: the nitro group facilitates electrophilic substitution reactions, while the ester moiety enables nucleophilic acyl substitutions or hydrolysis .

Table 1: Comparative Structural Data of Nitrophenol Derivatives

CompoundMolecular FormulaSubstituents (Positions)Molecular Weight (g/mol)
4-Methoxycarbonylmethyl-3-nitrophenolC₁₀H₁₁NO₆-NO₂ (3), -OCH₂CO₂CH₃ (4)241.20
4-Amino-3-nitrophenol C₆H₆N₂O₃-NO₂ (3), -NH₂ (4)154.12
3-Methoxy-4-nitrophenol C₇H₇NO₄-NO₂ (4), -OCH₃ (3)169.13

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no direct synthesis of 4-methoxycarbonylmethyl-3-nitrophenol is documented, its preparation likely involves:

  • Nitration of Precursor Phenols: Introducing the nitro group to a methoxycarbonylmethyl-substituted phenol under controlled acidic conditions.

  • Esterification Reactions: Coupling a methyl ester to a hydroxyphenylacetic acid intermediate, followed by nitration .

A plausible pathway, inspired by the synthesis of 3-methoxy-4-nitrophenol , involves:

  • Starting with 4-hydroxybenzylacetic acid methyl ester.

  • Nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the 3-position.

  • Purification via recrystallization from ethanol/water.

Table 2: Reaction Conditions for Nitrophenol Derivatives

CompoundReaction Temperature (°C)Solvent SystemYield (%)
3-Methoxy-4-nitrophenol 80DMSO/Water95
4-Amino-3-nitrophenol 150–154 (melting)DMSO/MethanolN/A

Physicochemical Properties

Table 3: Hypothesized Physical Properties

Property4-Methoxycarbonylmethyl-3-nitrophenol4-Amino-3-nitrophenol 3-Methyl-4-nitrophenol
Melting Point (°C)145–150 (est.)150–15495–98
LogP (Partition Coefficient)1.8 (est.)1.322.1
Solubility in DMSOHighSlightModerate

Applications in Industrial and Research Contexts

Organic Synthesis Intermediate

The compound’s dual functional groups make it a versatile precursor:

  • Nitro Reduction: Catalytic hydrogenation could yield 3-amino-4-methoxycarbonylmethylphenol, a potential diazo component in dyes.

  • Ester Hydrolysis: Conversion to the carboxylic acid derivative for coordination chemistry or polymer synthesis .

Pharmaceutical Relevance

Analogous nitrophenols, such as 3-methyl-4-nitrophenol, inhibit enzymes like cytochrome P450 . 4-Methoxycarbonylmethyl-3-nitrophenol may serve as a scaffold for protease inhibitors or anti-inflammatory agents, though pharmacological studies are absent.

Future Research Directions

  • Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Evaluating antimicrobial or anticancer potential in vitro.

  • Materials Science: Investigating its utility in photosensitive resins or coordination polymers.

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